molecular formula C13H19ClN4O2 B3310233 tert-Butyl 3-((2-chloropyrimidin-4-yl)amino)pyrrolidine-1-carboxylate CAS No. 945895-38-5

tert-Butyl 3-((2-chloropyrimidin-4-yl)amino)pyrrolidine-1-carboxylate

Cat. No. B3310233
M. Wt: 298.77 g/mol
InChI Key: ZFLIRYBGAJOOPR-UHFFFAOYSA-N
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Description

“tert-Butyl 3-((2-chloropyrimidin-4-yl)amino)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C14H21ClN4O2 . It has a molecular weight of 312.8 . It is typically stored at a temperature of 4 degrees Celsius and is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-8-6-10(9-19)18(4)11-5-7-16-12(15)17-11/h5,7,10H,6,8-9H2,1-4H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 312.8 . It is in the form of an oil and is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Histamine H4 Receptor Ligands

The compound has been studied in the context of histamine H4 receptor (H4R) ligands. A series of 2-aminopyrimidines, including derivatives of tert-butyl, were synthesized for potency optimization. These compounds, particularly those with modifications in the pyrimidine ring, demonstrated anti-inflammatory properties and potential for pain management (Altenbach et al., 2008).

Enantioselective Nitrile Anion Cyclization

Research has explored the use of tert-butyl in the enantioselective synthesis of pyrrolidines. This includes the synthesis of N-tert-butyl disubstituted pyrrolidines through nitrile anion cyclization, yielding compounds with significant chirality and potential for diverse chemical applications (Chung et al., 2005).

Synthesis of Heterocyclic β-Amino Acids

Tert-butyl is involved in the synthesis of β-amino acids, like β-amino-5-pyrimidinepropanoic acid. This process includes Michael addition reactions, demonstrating the utility of tert-butyl in peptide and peptidomimetic synthesis (Bovy & Rico, 1993).

Photoredox-Catalyzed Cascade Reactions

Tert-butyl derivatives have been utilized in photoredox-catalyzed amination reactions. This approach establishes new pathways for assembling 3-aminochromones under mild conditions, further broadening the applications in synthesizing diverse amino pyrimidines (Wang et al., 2022).

Crystal Structure Analysis

Studies have also focused on the crystal structure of tert-butyl derivatives, including tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate. This work provides insights into the molecular conformation and intermolecular interactions of such compounds, which is crucial for understanding their chemical properties (Naveen et al., 2007).

Interaction with Glycine Esters

The interaction of tert-butyl derivatives with glycine esters has been studied, leading to the synthesis of novel compounds like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives. This research has implications for the synthesis of potentially biologically active compounds (Zinchenko et al., 2018).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes correspond to specific hazards such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

tert-butyl 3-[(2-chloropyrimidin-4-yl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-7-5-9(8-18)16-10-4-6-15-11(14)17-10/h4,6,9H,5,7-8H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLIRYBGAJOOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-((2-chloropyrimidin-4-yl)amino)pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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